1-(Thietan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(Thietan-3-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol. . It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom.
Chemical Reactions Analysis
1-(Thietan-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
1-(Thietan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thietan-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thietane ring can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-(Thietan-3-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-Thietanamine hydrochloride: Similar structure but lacks the ethanamine moiety.
2-(Thietan-3-yl)ethan-1-amine: Similar structure but without the hydrochloride salt.
Thietane derivatives: Various derivatives with different substituents on the thietane ring. The uniqueness of this compound lies in its specific combination of the thietane ring and ethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(thietan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKNVZBODNBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CSC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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